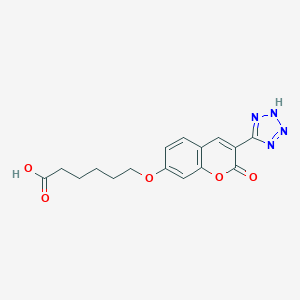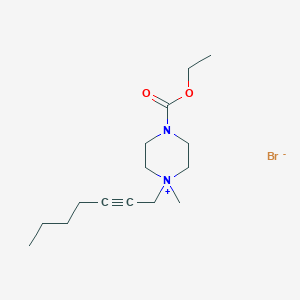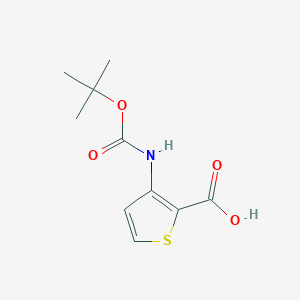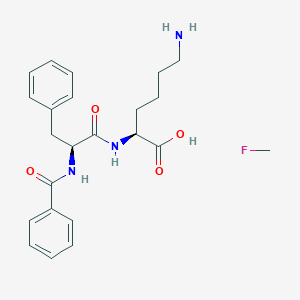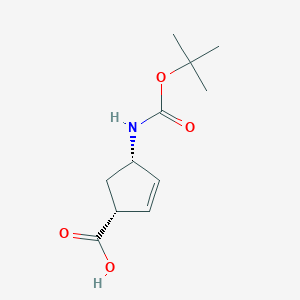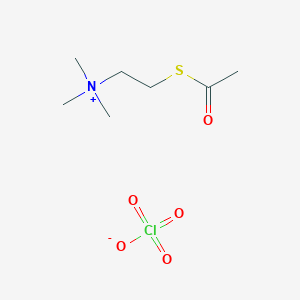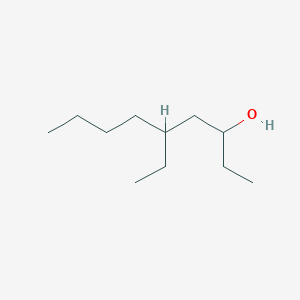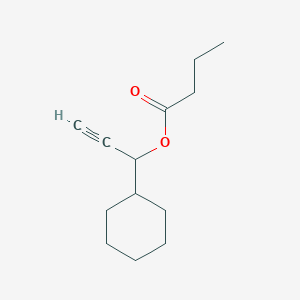![molecular formula C19H25BrN8O13P2 B010261 [(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate CAS No. 104576-80-9](/img/structure/B10261.png)
[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) is a synthetic polymer composed of alternating units of 2-aminodeoxyadenylate and 5-bromodeoxyuridylate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) typically involves the polymerization of monomeric units of 2-aminodeoxyadenylate and 5-bromodeoxyuridylate. The reaction conditions often require the use of specific catalysts and solvents to facilitate the polymerization process. The exact conditions, such as temperature, pressure, and reaction time, can vary depending on the desired molecular weight and properties of the final polymer.
Industrial Production Methods
In an industrial setting, the production of poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) may involve large-scale polymerization reactors. These reactors are designed to maintain precise control over reaction conditions to ensure consistent quality and yield of the polymer. The process may also include purification steps to remove any unreacted monomers or by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the polymer, potentially altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired modifications.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polymer derivatives, while substitution reactions can introduce new functional groups, resulting in modified polymers with enhanced properties.
Applications De Recherche Scientifique
Poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) has a wide range of applications in scientific research:
Chemistry: The polymer’s unique structure makes it a valuable material for studying polymerization mechanisms and developing new synthetic methodologies.
Biology: In biological research, the polymer can be used as a model system for studying nucleic acid interactions and as a tool for gene delivery.
Medicine: The polymer’s potential for drug delivery and its ability to interact with biological molecules make it a promising candidate for therapeutic applications.
Industry: In industrial applications, the polymer can be used in the development of advanced materials with specific properties, such as enhanced strength or conductivity.
Mécanisme D'action
The mechanism by which poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) exerts its effects involves its interaction with various molecular targets. The polymer can bind to nucleic acids, proteins, and other biomolecules, influencing their structure and function. The pathways involved in these interactions depend on the specific application and the molecular targets of interest.
Comparaison Avec Des Composés Similaires
Poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) can be compared with other similar compounds, such as:
Poly(adenylate-uridylate): This polymer lacks the amino and bromo substituents, resulting in different properties and reactivity.
Poly(2-aminodeoxyadenylate-uridylate): This polymer contains the amino group but lacks the bromo substituent, leading to variations in its interactions and applications.
Poly(adenylate-5-bromodeoxyuridylate):
The uniqueness of poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) lies in its combination of amino and bromo substituents, which confer distinct properties and reactivity compared to other similar polymers.
Propriétés
Numéro CAS |
104576-80-9 |
|---|---|
Formule moléculaire |
C19H25BrN8O13P2 |
Poids moléculaire |
715.3 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H25BrN8O13P2/c20-7-3-27(19(31)26-17(7)30)12-1-8(29)10(39-12)4-38-43(35,36)41-9-2-13(40-11(9)5-37-42(32,33)34)28-6-23-14-15(21)24-18(22)25-16(14)28/h3,6,8-13,29H,1-2,4-5H2,(H,35,36)(H,26,30,31)(H2,32,33,34)(H4,21,22,24,25)/t8-,9-,10+,11+,12+,13+/m0/s1 |
Clé InChI |
CVMVPEWQQYHVAR-LSUSWQKBSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |
| 104576-80-9 | |
Synonymes |
PADA-5-BDU poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




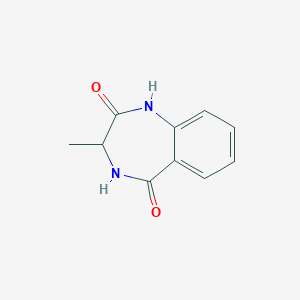
![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(2-ethoxyethoxy)-5-{[2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]amino}benzene-1-sulfonamide](/img/structure/B10186.png)
